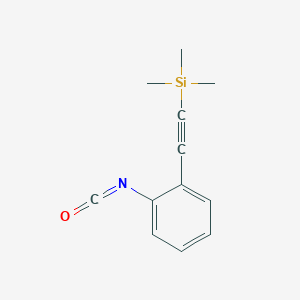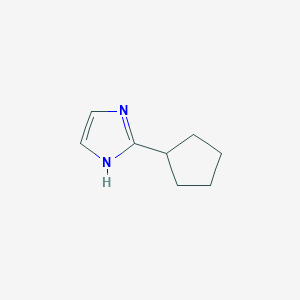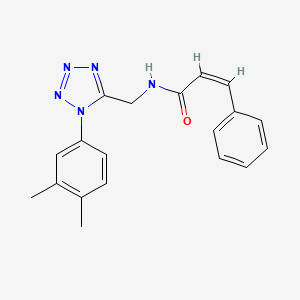
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O5S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Background on Isoquinoline Alkaloids
Isoquinoline alkaloids, including compounds similar to N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide, have been identified in various plant species and exhibit a wide range of pharmacological activities. These natural compounds have confirmed antimicrobial, antibacterial, antitumor, among other activities, indicating their significant potential as a source of new therapeutic agents. The application of computational programs like PASS for predicting additional structure-activity relationship (SAR) activities points toward new possible applications of these compounds in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Tetrahydroisoquinoline Scaffolds in Therapeutics
The tetrahydroisoquinoline (THIQ) scaffold, closely related to the chemical structure of the compound , is recognized as a 'privileged scaffold' with a broad range of therapeutic applications. These compounds initially noted for neurotoxicity have evolved in research to show promising roles in anticancer antibiotics and as endogenous agents preventing Parkinsonism. The significant milestones include the US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas treatment, highlighting the potential of THIQ derivatives in drug discovery for cancer and central nervous system (CNS) disorders (Singh & Shah, 2017).
Antioxidant Activity Determination Methods
Research applications of compounds like this compound may also extend to antioxidant activity evaluation. Various analytical methods have been used to determine antioxidant activity, which is critical in drug discovery for conditions related to oxidative stress. The comprehensive review of tests like ORAC, HORAC, TRAP, and FRAP provides insights into the assessment of antioxidant capacity, essential for exploring the therapeutic potential of new compounds (Munteanu & Apetrei, 2021).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives have been emphasized for their pharmacological importance, including anti-fungal, anti-Parkinsonism, anti-tumour, and anti-diabetic potentials. This class of compounds, with its diverse biological activities, presents a foundation for the development of novel pharmacotherapeutics. The review of their less known biological potentials offers a valuable reference for researchers aiming to harness these compounds for therapeutic applications (Danao et al., 2021).
Eigenschaften
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-15(2)23(30)27-13-3-4-17-7-8-18(14-20(17)27)26-22(29)21(28)25-12-11-16-5-9-19(10-6-16)33(24,31)32/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,25,28)(H,26,29)(H2,24,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVMMMYXHOVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)





![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)
![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799448.png)
